molecular formula C28H36F3N3O6 B579923 (alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate) CAS No. 868539-99-5

(alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate)

Cat. No. B579923
CAS RN: 868539-99-5
M. Wt: 567.606
InChI Key: LAPJYAIMBWUZSL-RGRVRPFLSA-N
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Description

“(alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate)” is a complex organic compound. It likely contains an amino acid sequence (L-leucyl-L-phenylalanine) attached to an aminobenzenebutanoyl group, and it’s esterified with a methyl ester and a trifluoroacetate .

Scientific Research Applications

Peptide Synthesis and Solution Dynamics

  • The trifluoroethylated peptide bond in similar compounds has been synthesized, showing notable solution dynamics as investigated by NOESY and variable temperature (VT) 19F NMR experiments. This suggests potential applications in advanced peptide synthesis techniques (Lu & Desmarteau, 2007).

Solid Phase Peptide Synthesis

  • The compound's structural similarities to peptides synthesized using solid phase methods, such as the leucyl-alanyl-glycyl-valine model, point to its potential application in developing more efficient peptide synthesis strategies (Meienhofer et al., 2009).

Chemo-Enzymatic Route Synthesis

  • The compound's relation to beta-methyl-beta-phenylalanine analogues highlights its potential in the chemo-enzymatic synthesis of enantiomerically pure beta-branched alpha-amino acids, which are valuable in medicinal chemistry (Roff, Lloyd, & Turner, 2004).

Applications in Molecular Recognition

  • Similar compounds have been used in studies on molecular recognition, such as the extraction experiments with protonated alpha-amino acid methyl esters, suggesting applications in analytical chemistry and biochemistry (Makrlík, Selucký, & Vaňura, 2013).

Polymerization Behavior

  • Related compounds with leucyl-alanine oligopeptide moieties have been synthesized and their radical polymerization behavior studied, indicating potential applications in polymer science (Murata, Sanda, & Endo, 2001).

properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4.C2HF3O2/c1-18(2)16-22(28-24(30)21(27)15-14-19-10-6-4-7-11-19)25(31)29-23(26(32)33-3)17-20-12-8-5-9-13-20;3-2(4,5)1(6)7/h4-13,18,21-23H,14-17,27H2,1-3H3,(H,28,30)(H,29,31);(H,6,7)/t21-,22-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPJYAIMBWUZSL-RGRVRPFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate)

CAS RN

868539-99-5
Record name L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, methyl ester, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868539-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate)
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(alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate)
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(alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate)
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(alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate)
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(alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate)
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(alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate)

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